Cas no 338405-73-5 (4-{3-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}pyridine)
![4-{3-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}pyridine structure](https://ja.kuujia.com/scimg/cas/338405-73-5x500.png)
4-{3-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}pyridine 化学的及び物理的性質
名前と識別子
-
- 338405-73-5
- 2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide
- 4-{3-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}pyridine
- AKOS005087347
- 3F-096
- 2-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methylsulfanyl]pyridine
- HMS2652M09
- SMR000333652
- CHEMBL1536270
- MLS000695218
- 2-(([5-(4-PYRIDINYL)-1H-1,2,4-TRIAZOL-3-YL]METHYL)SULFANYL)PYRIDINE
- Pyridine, 2-[[[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl]thio]-
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- インチ: 1S/C13H11N5S/c1-2-6-15-12(3-1)19-9-11-16-13(18-17-11)10-4-7-14-8-5-10/h1-8H,9H2,(H,16,17,18)
- InChIKey: ZNLDHXUXOGUGHS-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CN=1)CC1=NC(C2C=CN=CC=2)=NN1
計算された属性
- 精确分子量: 269.07351655g/mol
- 同位素质量: 269.07351655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 272
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 92.6Ų
じっけんとくせい
- 密度みつど: 1.40±0.1 g/cm3(Predicted)
- Boiling Point: 550.0±60.0 °C(Predicted)
- 酸度系数(pKa): 8.13±0.40(Predicted)
4-{3-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618072-1mg |
2-(((3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methyl)thio)pyridine |
338405-73-5 | 98% | 1mg |
¥499.00 | 2024-05-18 |
4-{3-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}pyridine 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
4-{3-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}pyridineに関する追加情報
Research Briefing on 4-{3-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}pyridine (CAS: 338405-73-5)
In recent years, the compound 4-{3-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}pyridine (CAS: 338405-73-5) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This briefing aims to synthesize the latest research findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
The compound belongs to a class of heterocyclic molecules that combine pyridine and triazole moieties, which are known for their versatility in drug design. Recent studies have highlighted its role as a promising scaffold for the development of kinase inhibitors, particularly targeting enzymes involved in inflammatory and oncogenic pathways. The presence of the pyridinylsulfanyl group enhances its binding affinity to specific protein targets, making it a valuable candidate for further optimization.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 4-{3-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}pyridine via a multi-step reaction sequence, achieving high yields and purity. The researchers employed NMR and mass spectrometry to confirm the structure, and subsequent in vitro assays revealed its inhibitory activity against several kinases, including JAK2 and EGFR, with IC50 values in the low micromolar range.
Further investigations into its mechanism of action have shown that this compound exhibits selective inhibition of key signaling pathways. For instance, a recent preprint on bioRxiv reported its ability to disrupt the STAT3 pathway in cancer cell lines, leading to apoptosis and reduced proliferation. These findings suggest its potential as an anti-cancer agent, particularly for tumors with dysregulated JAK-STAT signaling.
In addition to its kinase inhibitory properties, 4-{3-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}pyridine has also been explored for its anti-inflammatory effects. A 2024 study in the European Journal of Pharmacology demonstrated its efficacy in reducing cytokine production in macrophages, highlighting its potential for treating chronic inflammatory diseases such as rheumatoid arthritis.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of this compound. Recent pharmacokinetic studies have indicated moderate bioavailability and rapid metabolism, necessitating further structural modifications to improve its drug-like properties. Researchers are currently exploring prodrug strategies and formulation techniques to enhance its stability and delivery.
In conclusion, 4-{3-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}pyridine (CAS: 338405-73-5) represents a promising lead compound with dual kinase inhibitory and anti-inflammatory activities. Ongoing research aims to address its pharmacokinetic limitations and expand its therapeutic applications, positioning it as a potential candidate for clinical development in the near future.
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